2-[(n-Pentyloxy)methyl]benzaldehyde
Description
2-[(n-Pentyloxy)methyl]benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a pentyloxymethyl group at the 2-position. This compound is structurally characterized by a linear n-pentyloxy chain (-O-C₅H₁₁) attached via a methylene bridge to the benzene ring, adjacent to the aldehyde functional group. Potential applications include its use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or ligands for metal coordination, given the reactivity of the aldehyde group and the lipophilic nature of the pentyloxy chain.
Properties
IUPAC Name |
2-(pentoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-6-9-15-11-13-8-5-4-7-12(13)10-14/h4-5,7-8,10H,2-3,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFFHMZHHQPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(n-Pentyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with pentyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and flow rates ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(n-Pentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pentyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[(n-Pentyloxy)methyl]benzoic acid.
Reduction: 2-[(n-Pentyloxy)methyl]benzyl alcohol.
Substitution: 2-[(n-Pentyloxy)methyl]benzylamine or 2-[(n-Pentyloxy)methyl]benzylthiol.
Scientific Research Applications
2-[(n-Pentyloxy)methyl]benzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of aldehyde-containing compounds with biological macromolecules.
Medicine: As a starting material for the synthesis of potential pharmaceutical agents.
Industry: As a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes and other proteins, thereby affecting various cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(n-Pentyloxy)methyl]benzaldehyde with key benzaldehyde derivatives reported in the literature, focusing on substituent effects, synthesis, physical properties, and applications.
Substituent Effects and Structural Variations
Key Observations :
- The pentyloxy chain in the target compound likely increases solubility in non-polar solvents compared to shorter alkoxy groups (e.g., methoxy in 2a) .
- Electron-donating groups (e.g., methoxy) may stabilize the aldehyde via resonance, whereas electron-withdrawing groups (e.g., nitro in ) could enhance electrophilicity .
- Bulky substituents (e.g., diphenylphosphino) may hinder reactions at the aldehyde group but enable applications in catalysis .
Physical and Spectral Properties
Notes:
- The pentyloxy chain may reduce crystallinity compared to solid derivatives like 2-(2-nitrophenoxy)benzaldehyde, favoring liquid or oily states .
- NMR shifts for the aldehyde proton are expected near δ 10 ppm, with splitting patterns influenced by adjacent substituents .
Biological Activity
2-[(n-Pentyloxy)methyl]benzaldehyde, a compound with significant potential in medicinal chemistry, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16O2
- Molecular Weight : Approximately 192.26 g/mol
The compound features a benzaldehyde moiety with an n-pentyloxy group, which may influence its solubility and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating their functions. The presence of the n-pentyloxy group enhances its binding affinity to certain targets, which could lead to significant biological effects.
- Receptor Modulation : It can modulate cellular receptors, altering signal transduction pathways. The functional groups in the molecule allow for hydrogen bonding, influencing its activity in various biological contexts.
- Cellular Processes : The compound may affect critical cellular processes such as apoptosis, proliferation, and differentiation, contributing to its overall biological profile.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit antitumor properties . For instance, research has shown that compounds with similar structures can inhibit cancer cell respiration and proliferation:
- In Vitro Studies : A study reported a dose-dependent reduction in tumor cell viability when treated with related compounds, suggesting potential anticancer applications.
Antimicrobial Properties
The structural characteristics of this compound suggest possible antimicrobial properties . Similar compounds have demonstrated efficacy against various bacterial strains by disrupting DNA and protein synthesis:
- Mechanism of Action : The compound likely partitions into bacterial membranes, leading to structural disruption and bacteriostatic effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(n-Pentyloxy)benzaldehyde | C12H16O2 | Lacks additional functional groups; serves as a baseline for comparison |
| 2-(n-Pentyloxy)phenol | C12H16O3 | Hydroxyl group present; potential for different biological activity |
| 3-(n-Pentyloxy)benzaldehyde | C12H16O2 | Positioning of the pentyloxy group alters reactivity |
Case Studies and Research Findings
- Antitumor Research : A recent investigation highlighted the efficacy of similar benzaldehyde derivatives in reducing tumor cell proliferation in vitro. Significant reductions in cell viability were observed at higher concentrations, indicating a potential for therapeutic applications.
- Antimicrobial Studies : Research involving related compounds demonstrated their ability to inhibit bacterial growth effectively. The mechanism involved disruption of cellular integrity through membrane partitioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
